5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a benzyloxy group at the 5-position, a methyl group at the 7-position, and a phenyl group at the 4-position of the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin, benzyl bromide, and methyl iodide.
Benzylation: The first step involves the benzylation of 4-hydroxycoumarin using benzyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the benzyloxy group at the 5-position of the coumarin ring.
Methylation: The next step involves the methylation of the 7-position using methyl iodide and a base such as sodium hydride. This introduces the methyl group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scale-up techniques to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, may also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the chromen-2-one core, resulting in the formation of dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydro derivatives of chromen-2-one.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology:
Antimicrobial Activity: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Antioxidant Activity: It has been shown to possess antioxidant properties, which can be utilized in the development of therapeutic agents for oxidative stress-related diseases.
Medicine:
Anticancer Activity: The compound has demonstrated cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Activity: It exhibits anti-inflammatory properties, which can be explored for the treatment of inflammatory diseases.
Industry:
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-(benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group but differs in the position and presence of other functional groups.
5-(benzyloxy)indole: This compound has a similar benzyloxy group but is based on an indole core instead of a chromen-2-one core.
Uniqueness:
Structural Features: The unique combination of the benzyloxy, methyl, and phenyl groups on the chromen-2-one core distinguishes 5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one from other similar compounds.
Biological Activity: The compound exhibits a distinct profile of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, which may not be present in other similar compounds
Properties
Molecular Formula |
C23H18O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
7-methyl-4-phenyl-5-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C23H18O3/c1-16-12-20(25-15-17-8-4-2-5-9-17)23-19(18-10-6-3-7-11-18)14-22(24)26-21(23)13-16/h2-14H,15H2,1H3 |
InChI Key |
ADAVTDCWEWXNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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